

A Comprehensive Toxicological Profile of Methyl furan-3-carboxylate

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Compound of Interest

Compound Name: *Methyl furan-3-carboxylate*

Cat. No.: B077232

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Abstract

Methyl furan-3-carboxylate, a heterocyclic organic compound, is utilized as a building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its toxicological profile, compiled from available data on the compound and structurally related furan derivatives. Due to a lack of extensive direct testing on **Methyl furan-3-carboxylate**, this report leverages surrogate data from analogous compounds to provide a robust assessment of potential hazards. This guide summarizes key toxicological data in structured tables, details relevant experimental methodologies, and presents critical biological pathways and experimental workflows through standardized visualizations to support risk assessment and guide future research.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are present in various natural and synthetic products. While many furan-containing compounds are valued for their utility in chemical synthesis and as flavoring agents, some have been identified as having significant toxicological properties. The toxicity of many furans is linked to their metabolic activation into reactive intermediates. This guide focuses specifically on the toxicological data available for **Methyl furan-3-carboxylate**, supplementing with data from related furan compounds to build a predictive toxicological profile.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, **Methyl furan-3-carboxylate** is classified with the following hazards:

- Flammable Liquid and Vapor: It is a flammable liquid and presents a fire hazard.[[1](#)]
- Skin Irritation: Causes skin irritation upon direct contact.[[1](#)]
- Serious Eye Irritation: Causes serious eye irritation.[[1](#)]
- Respiratory Irritation: May cause respiratory irritation if inhaled.[[1](#)]

Toxicological Data

Quantitative toxicological data for **Methyl furan-3-carboxylate** is not readily available in the public domain. Therefore, data from related furan compounds are presented to provide an indication of potential toxicity.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) for **Methyl furan-3-carboxylate** were identified. For the related compound, 3-methylfuran, an inhalation LC50 of 6651 mg/m³ (1-hour exposure) in rats has been reported.[[2](#)]

Cytotoxicity

Direct cytotoxicity data for **Methyl furan-3-carboxylate** is unavailable. However, a study on the structurally similar Methyl-5-(hydroxymethyl)-2-furan carboxylate provides valuable insights into its potential effects on cell viability.

Compound	Cell Line	Assay	Endpoint	Result ($\mu\text{g/mL}$)
Methyl-5-(hydroxymethyl)-2-furan carboxylate	HeLa	MTT	IC50	>100
Methyl-5-(hydroxymethyl)-2-furan carboxylate	HepG2	MTT	IC50	>100
Methyl-5-(hydroxymethyl)-2-furan carboxylate	Vero	MTT	IC50	>100

Table 1: In Vitro Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate. Data from Phutdhawong et al., 2019.[3]

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, chromosome aberration assay) for **Methyl furan-3-carboxylate** have not been identified. However, the parent compound, furan, is known to be genotoxic, primarily through its reactive metabolite.[4][5][6] Furan itself is generally negative in the Ames test without metabolic activation but can show positive results with the addition of a metabolic activation system (S9).[7] The reactive metabolite of furan, cis-2-butene-1,4-dial (BDA), is a known genotoxic agent that can induce DNA damage and chromosomal aberrations.[4][5][6]

Carcinogenicity

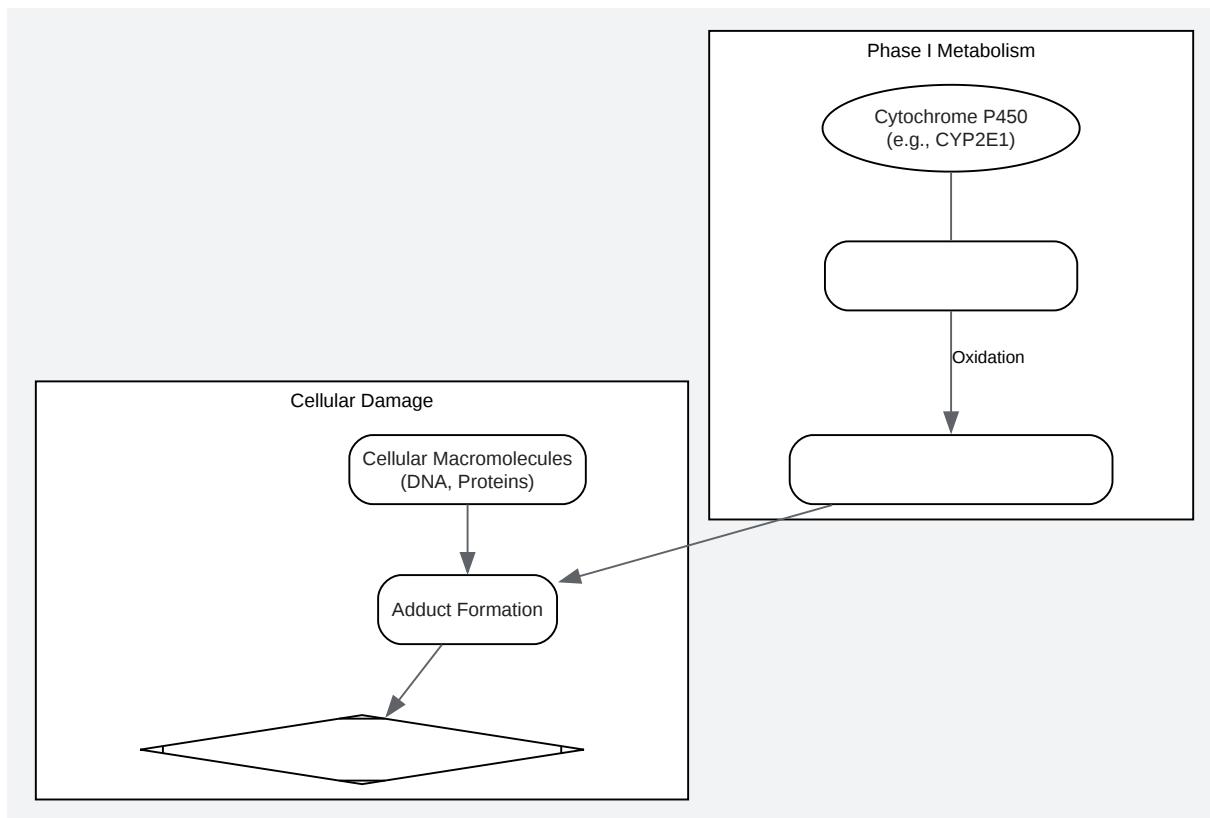
There are no carcinogenicity studies available for **Methyl furan-3-carboxylate**. The parent compound, furan, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals.[8] Chronic exposure to furan has been shown to cause liver cancer in rodents.[9][10]

Mechanism of Toxicity: Metabolic Activation

The toxicity of many furan derivatives is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[11][12] This metabolic process is believed to be a key step in the manifestation of their toxic effects.

Proposed Metabolic Pathway

The proposed metabolic activation pathway for furan involves its oxidation to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[11][12] This intermediate can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[11][13] It is plausible that **Methyl furan-3-carboxylate** undergoes a similar metabolic activation.



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Caption: Proposed metabolic activation pathway of **Methyl furan-3-carboxylate**.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and widely used in the field of toxicology.

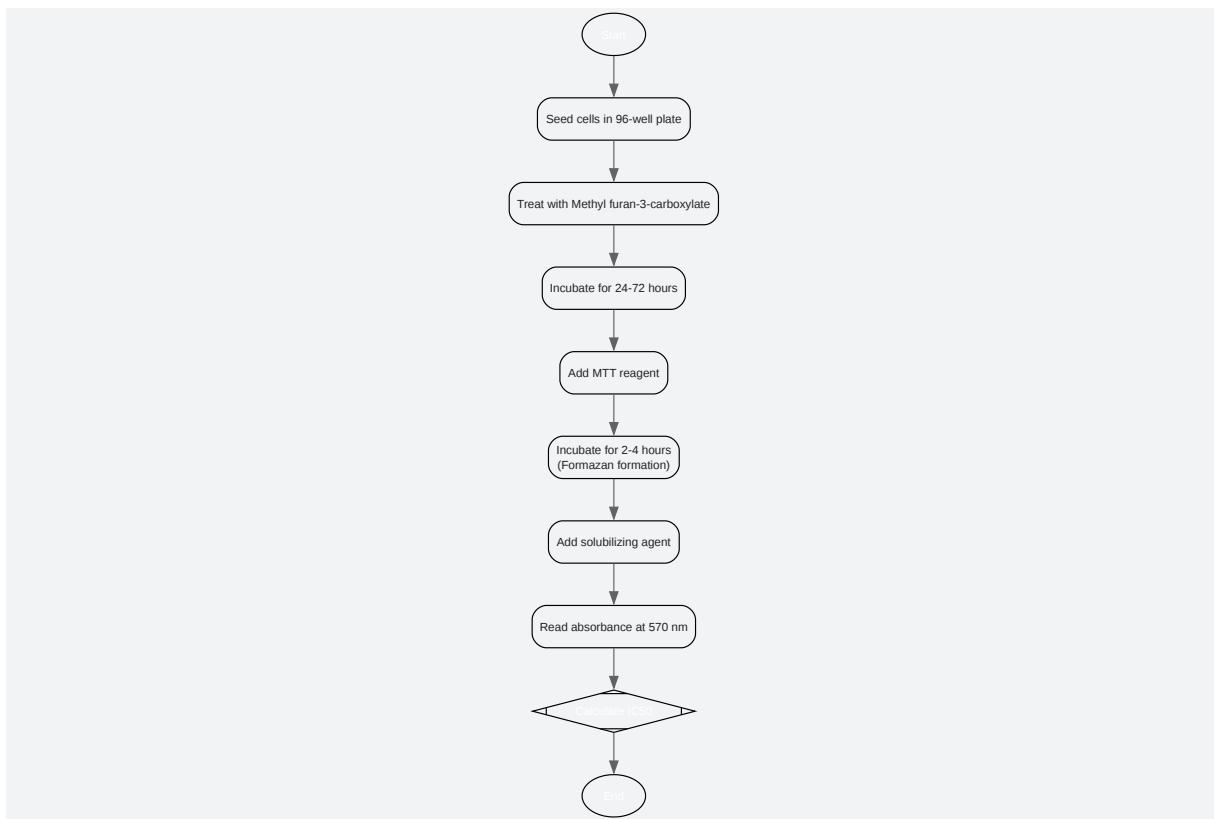
In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[14\]](#)[\[15\]](#)

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[14\]](#) The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[\[14\]](#)

Protocol Outline:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (**Methyl furan-3-carboxylate**) and a vehicle control.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

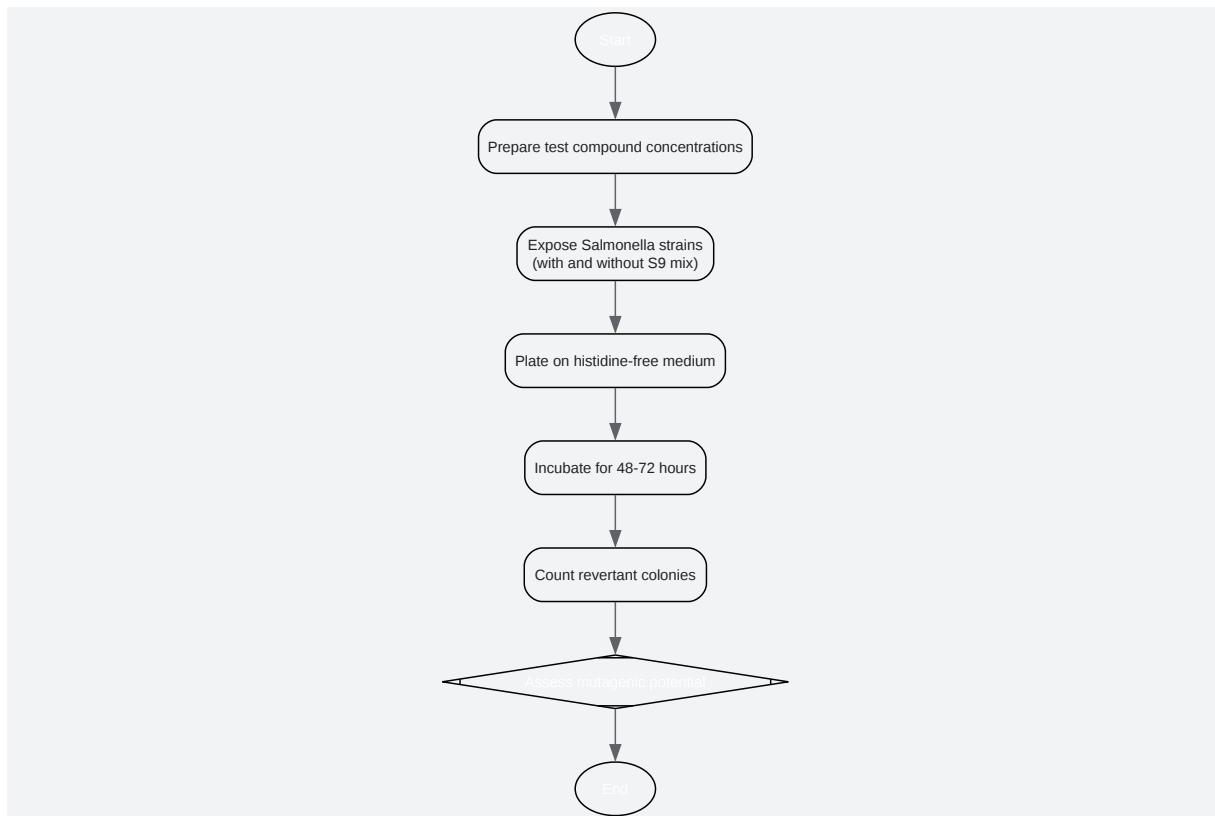
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17]

Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16][17] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7][17]

Protocol Outline:

- Preparation: Prepare different concentrations of the test compound.
- Exposure: In separate tubes for each bacterial strain (with and without S9 mix), combine the test compound, bacteria, and either vehicle or S9 mix.
- Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

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Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

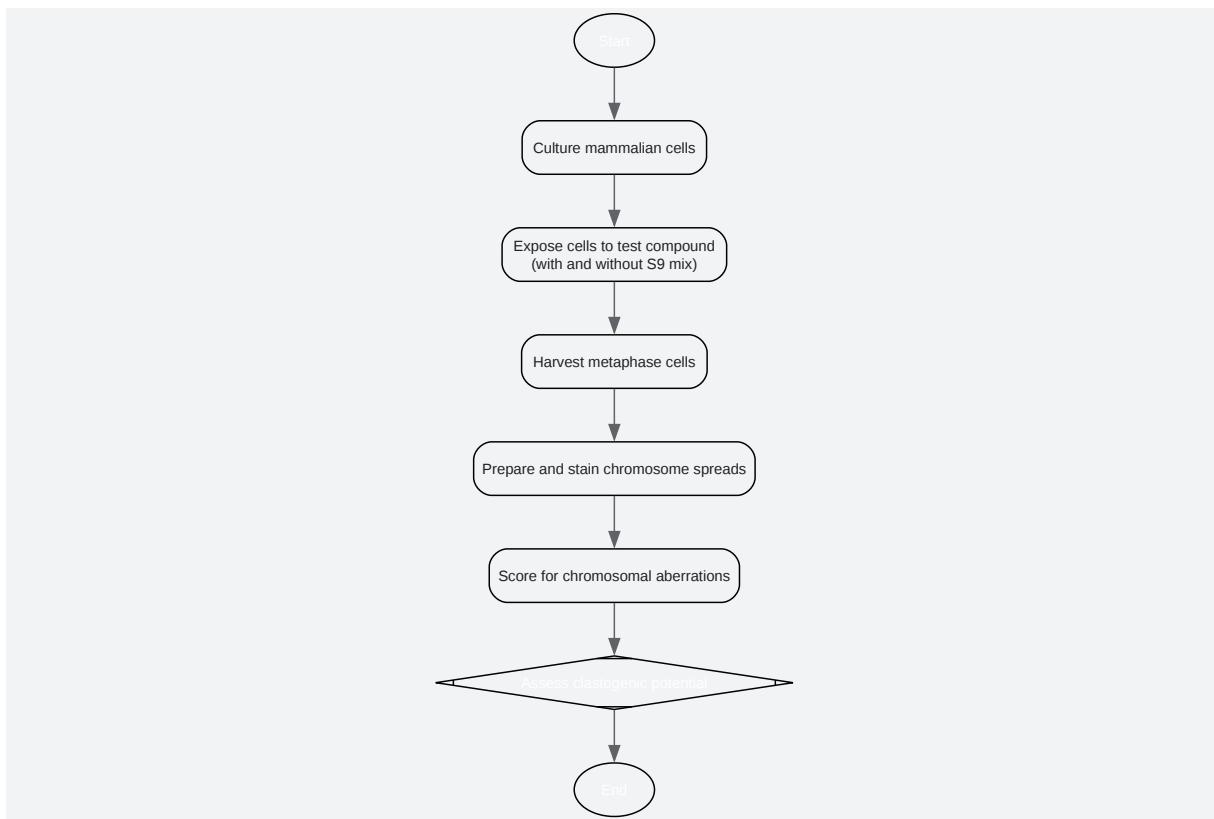
Genotoxicity: In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[\[18\]](#)[\[19\]](#)

Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are harvested, stained, and examined microscopically for chromosomal aberrations.[\[18\]](#)[\[19\]](#)

Protocol Outline:

- **Cell Culture:** Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
- **Exposure:** Treat the cells with various concentrations of the test compound for a short period (with and without S9) and a longer period (without S9).
- **Harvesting:** Add a metaphase-arresting agent (e.g., colcemid), harvest the cells, and treat them with a hypotonic solution.
- **Fixation and Staining:** Fix the cells, drop them onto microscope slides, and stain them.
- **Microscopic Analysis:** Score a predetermined number of metaphases for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Data Analysis:** A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.



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Caption: A general workflow for the in vitro chromosomal aberration test.

Conclusion and Future Directions

The available data, primarily from structurally related furan compounds, suggest that **Methyl furan-3-carboxylate** should be handled with care, assuming it possesses irritant properties and has the potential for metabolic activation into toxic intermediates. The primary toxicological concerns for furan derivatives are hepatotoxicity and carcinogenicity, which are linked to genotoxic mechanisms initiated by metabolic activation.

To establish a definitive toxicological profile for **Methyl furan-3-carboxylate**, the following studies are recommended:

- Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50 and LC50 values.
- In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes) to determine its IC50.
- A full battery of genotoxicity tests, including the Ames test and an in vitro chromosomal aberration assay, to assess its mutagenic and clastogenic potential.
- In vivo repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Metabolism studies to confirm its metabolic pathway and identify any reactive intermediates.

This guide serves as a foundational resource for researchers and drug development professionals. The provided data and protocols should be used to inform safe handling practices and to design further toxicological evaluations to fully characterize the safety profile of **Methyl furan-3-carboxylate**.

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